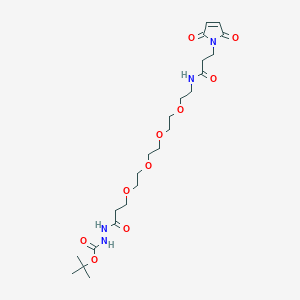
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol
Overview
Description
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is an organic compound with the molecular formula C13H18O. It is characterized by the presence of an isopropenyl group attached to a benzyl alcohol moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of alpha,alpha-dimethylbenzyl chloride with isopropenyl magnesium bromide in the presence of a suitable solvent like ether. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isopropenyl-alpha,alpha-dimethylbenzyl ketone. This process is carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions. The resulting alcohol is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isopropenyl-alpha,alpha-dimethylbenzyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol can yield isopropenyl-alpha,alpha-dimethylbenzyl ether when treated with reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the alcohol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Isopropenyl-alpha,alpha-dimethylbenzyl ketone.
Reduction: Isopropenyl-alpha,alpha-dimethylbenzyl ether.
Substitution: Isopropenyl-alpha,alpha-dimethylbenzyl chloride or bromide.
Scientific Research Applications
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropenyl-alpha,alpha-dimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol can be compared with other similar compounds, such as:
Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate: This compound contains an isocyanate group instead of a hydroxyl group, making it more reactive in polymerization reactions.
Isopropenyl-alpha,alpha-dimethylbenzyl chloride: The chloride derivative is more reactive in nucleophilic substitution reactions compared to the alcohol.
Isopropenyl-alpha,alpha-dimethylbenzyl ether: The ether form is less polar and has different solubility properties compared to the alcohol.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of numerous organic compounds
Properties
IUPAC Name |
2-(4-prop-1-en-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXMMXJWUHYOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992008 | |
| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24802-06-0, 71520-04-2 | |
| Record name | α,α-Dimethyl-4-(1-methylethenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24802-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha,alpha-dimethyl(1-methylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


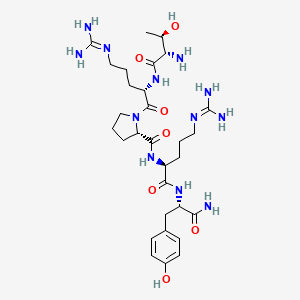
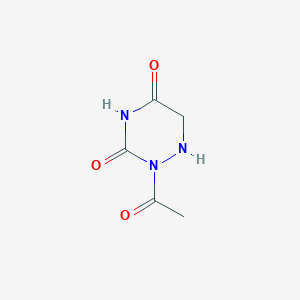

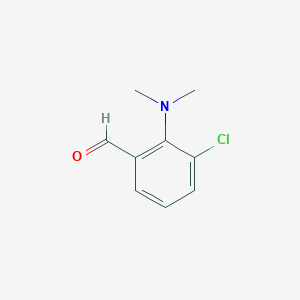
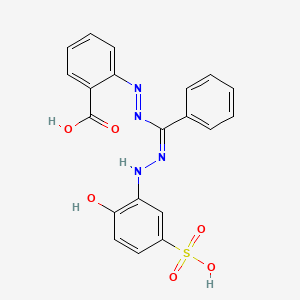
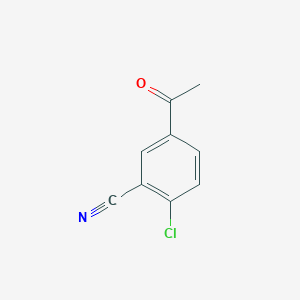
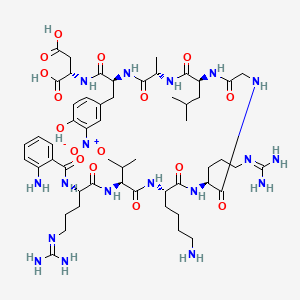
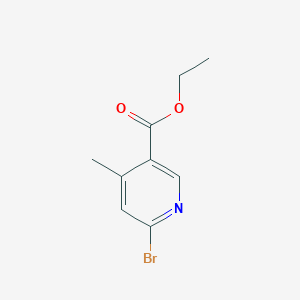
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)




